molecular formula C33H24N2O4 B5158919 3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid

3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid

Cat. No. B5158919
M. Wt: 512.6 g/mol
InChI Key: VGGVBKVAECOEIH-UHFFFAOYSA-N
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Description

3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid, commonly known as BAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC is a member of the family of benzoic acid derivatives and has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of BAC is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. BAC has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects
BAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that BAC can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. BAC has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In animal studies, BAC has been shown to reduce tumor growth and inflammation in various models.

Advantages and Limitations for Lab Experiments

BAC has several advantages for lab experiments, including its high purity and well-established synthesis method. BAC is also stable under various conditions and has a long shelf life. However, BAC is relatively expensive compared to other compounds and may not be readily available in some labs. BAC also has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BAC. One potential area of research is the development of BAC-based materials for various applications, including drug delivery and tissue engineering. Another area of research is the optimization of BAC synthesis methods to improve yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action of BAC and its potential applications in medicine and other fields.
Conclusion
In conclusion, BAC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC has been extensively studied for its unique properties and potential benefits, including anti-inflammatory, anti-tumor, and anti-bacterial properties. BAC has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its cost and limited solubility. Further research is needed to fully understand the potential applications of BAC and to optimize its synthesis methods.

Synthesis Methods

BAC is synthesized by the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with 3,5-diaminobenzoic acid. The resulting compound is purified through recrystallization and has a purity of over 99%. The synthesis method of BAC is well-established and has been optimized for large-scale production.

Scientific Research Applications

BAC has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, BAC has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, BAC has been used as a building block for the synthesis of various polymers and materials. In environmental science, BAC has been used as a chelating agent for heavy metal ions.

properties

IUPAC Name

3,5-bis[(4-phenylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O4/c36-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-29-19-28(33(38)39)20-30(21-29)35-32(37)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21H,(H,34,36)(H,35,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVBKVAECOEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis[(biphenyl-4-ylcarbonyl)amino]benzoic acid

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